Cas no 932-16-1 (2-Acetyl-1-methylpyrrole)

2-Acetyl-1-methylpyrrole structure
2-Acetyl-1-methylpyrrole structure
상품 이름:2-Acetyl-1-methylpyrrole
CAS 번호:932-16-1
MF:C7H9NO
메가와트:123.152461767197
MDL:MFCD00003089
CID:40305
PubChem ID:61240

2-Acetyl-1-methylpyrrole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
    • Methyl 1-methyl-2-pyrrolyl ketone
    • 2-Acetyl-1-methylpyrrole
    • 1-(1-methylpyrrol-2-yl)ethanone
    • N-Methyl-2-acetyl pyrrole
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (ACI)
    • Ketone, methyl 1-methylpyrrol-2-yl (6CI, 7CI, 8CI)
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one
    • 1-Methyl-2-acetylpyrrole
    • 2-Acetyl-N-methylpyrrole
    • N-Methyl-2-acetylpyrrole
    • N-Methyl-2-pyrrolylethanone
    • N-Methyl-5-acetylpyrrole
    • NSC 87239
    • MDL: MFCD00003089
    • 인치: 1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
    • InChIKey: NZFLWVDXYUGFAV-UHFFFAOYSA-N
    • 미소: O=C(C)C1N(C)C=CC=1
    • BRN: 111887

계산된 속성

  • 정밀분자량: 123.06800
  • 동위원소 질량: 123.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 122
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 22A^2
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.7

실험적 성질

  • 색과 성상: 무색 유성 액체
  • 밀도: 1.04 g/mL at 25 °C(lit.)
  • 비등점: 202°C(lit.)
  • 플래시 포인트: 화씨 온도: 154.4°f< br / >섭씨: 68 ° C< br / >
  • 굴절률: n20/D 1.542(lit.)
  • PSA: 22.00000
  • LogP: 1.22770
  • 용해성: 에탄올과 아닐린에 용해된다
  • 증기압: 0.3±0.4 mmHg at 25°C
  • FEMA: 3184

2-Acetyl-1-methylpyrrole 보안 정보

  • 제시어:경고
  • 신호어:경고
  • 피해 선언: H227
  • 경고성 성명: P210-P280-P370+P378-P403+P235-P501
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S24/25
  • 위험 등급:IRRITANT
  • TSCA:Yes
  • 저장 조건:Sealed in dry,Room Temperature

2-Acetyl-1-methylpyrrole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Acetyl-1-methylpyrrole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-156890-2.5g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
2.5g
$27.0 2023-07-10
Enamine
EN300-156890-100.0g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
100.0g
$152.0 2023-07-10
abcr
AB112092-500 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
500g
€576.60 2023-06-24
eNovation Chemicals LLC
D388561-25g
2-Acetyl-1-methylpyrrole
932-16-1 97%
25g
$235 2024-05-24
Enamine
EN300-156890-0.1g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
0.1g
$19.0 2023-07-10
BAI LING WEI Technology Co., Ltd.
112025-25G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
25G
¥ 608 2022-04-26
BAI LING WEI Technology Co., Ltd.
112025-1G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
1G
¥ 60 2022-04-26
abcr
AB112092-10 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
10g
€87.80 2023-06-24
abcr
AB112092-25 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
25g
€102.70 2023-06-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1014-5ML
2-Acetyl-1-methylpyrrole
932-16-1 >98.0%(GC)
5ml
¥90.00 2024-04-15

2-Acetyl-1-methylpyrrole 합성 방법

합성회로 1

반응 조건
참조
Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles
Jones, Guilford II; Gilow, Helmuth M.; Low, Julie, Journal of Organic Chemistry, 1979, 44(16), 2949-51

합성회로 2

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  12 h, 45 °C
참조
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; Yadav, Suman; Reshi, Noor U. Din ; Dutta, Indranil; Kunnikuruvan, Sooraj; et al, ACS Catalysis, 2020, 10(19), 11385-11393

합성회로 3

반응 조건
1.1 Reagents: Triphosgene Solvents: Carbon tetrachloride ;  15 min, 0 °C; 15 - 30 min, 0 °C
1.2 0 °C; 1 h, 40 - 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
참조
Vilsmeier-Haack preparation of 2-acylpyrroles using bis(trichloromethyl)carbonate and N,N-dimethylacylamines
Shi, X. J.; Su, W. K.; Shan, W. G., Journal of the Indian Chemical Society, 2005, 82(11), 1019-1021

합성회로 4

반응 조건
1.1 Reagents: Cobalt chloride (CoCl2)
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Benzonitrile
참조
Pyrrole studies. XXVII. Utilization of 1-methyl-2-pyrrolyllithium in the synthesis of 1-methyl-2-substituted pyrroles
Brittain, Judith M.; Jones, R. Alan; Arques, Jose Sepulveda; Saliente, Teresa Aznar, Synthetic Communications, 1982, 12(3), 231-48

합성회로 6

반응 조건
참조
Michael addition of [1H]pyrrole
Matoba, Katsuhide; Yamazaki, Takao, Chemical & Pharmaceutical Bulletin, 1982, 30(7), 2586-9

합성회로 7

반응 조건
참조
β-Acylpyrroles
, Federal Republic of Germany, , ,

합성회로 8

반응 조건
참조
Alkylation of 2-acetylpyrrole and 1-alkyl-2-acetylpyrroles under solid/liquid phase-transfer conditions
Gol'dberg, Yu.; Abele, E.; Shymanskaya, M., Synthetic Communications, 1991, 21(4), 557-62

합성회로 9

반응 조건
참조
Synthesis of acylpyrroles and their antiinflammatory and analgesic activities
Meng, Fanhao; Gao, Wenfang; Zhang, Shoufang, Shenyang Yaoke Daxue Xuebao, 1995, 12(3), 165-70

합성회로 10

반응 조건
참조
Formation of N-alkyl-2-acylpyrroles and aliphatic aldimines in model nonenzymic browning reactions
Rizzi, George P., Journal of Agricultural and Food Chemistry, 1974, 22(2), 279-82

합성회로 11

반응 조건
1.1 Catalysts: Zinc triflate Solvents: Nitromethane ;  4 h, rt
참조
Unexpectedly high activity of Zn(OTf)2.6H2O in catalytic Friedel-Crafts acylation reaction
He, Fei; Wu, Huayue; Chen, Jiuxi; Su, Weike, Synthetic Communications, 2008, 38(2), 255-264

합성회로 12

반응 조건
1.1 Reagents: Dabco Solvents: Dimethylformamide ;  24 h, 92 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Oxidative coupling of enolates using memory of chirality: An original enantioselective synthesis of quaternary α-amino acid derivatives
Mambrini, Antonin; Gori, Didier; Guillot, Regis; Kouklovsky, Cyrille; Alezra, Valerie, Chemical Communications (Cambridge, 2018, 54(90), 12742-12745

합성회로 13

반응 조건
1.1 Catalysts: Ytterbium triflate Solvents: N-Butylpyridinium tetrafluoroborate ;  1.5 h, rt
참조
Ytterbium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of 1-methylpyrrole in ionic liquid
Su, Weike; Wu, Chunlei; Su, Hao, Journal of Chemical Research, 2005, (1), 67-68

합성회로 14

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
참조
New method for the synthesis of 2-acetylfuran, 2-acetylthiophene, and 2-acetyl-N-methylpyrrole
Yan, Shenggang; Wang, Shihua, Huaxue Shiji, 1993, 15(4),

합성회로 15

반응 조건
1.1 Reagents: Sodium acetate Solvents: Water ;  15 min, reflux
참조
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; Heaney, Harry; Plater, M. John, Tetrahedron, 2015, 71(39), 7367-7385

합성회로 16

반응 조건
참조
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion
Wang, Nam-Chiang; Teo, Kang-Er; Anderson, Hugh J., Canadian Journal of Chemistry, 1977, 55(23), 4112-16

합성회로 17

반응 조건
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  23 h, 90 - 92 °C; 90 °C → 21 °C
참조
Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate
Laurila, Michael L.; Magnus, Nicholas A.; Staszak, Michael A., Organic Process Research & Development, 2009, 13(6), 1199-1201

합성회로 18

반응 조건
1.1 Solvents: Chloroform ;  0 °C; 156 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
참조
Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses
Liang, Fengying; Eda, Kazuo ; Okazoe, Takashi; Wada, Akihiro; Mori, Nobuaki; et al, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

합성회로 19

반응 조건
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene
참조
Desulfonylation reactions
Alonso, Diego A.; Najera, Carmen, Organic Reactions (Hoboken, 2008, 72, 367-656

합성회로 20

반응 조건
참조
Oxidative radical cyclization to pyrroles under reducing conditions. Reductive desulfonylation of α-sulfonylpyrroles with tri-n-butyltin hydride
Antonio, Yulia; De la Cruz, Maria Elizabeth; Galeazzi, Edvige; Guzman, Angel; Bray, Brian L.; et al, Canadian Journal of Chemistry, 1994, 72(1), 15-22

합성회로 21

반응 조건
참조
Preparation and photolysis of acyloins. Acylation of pyrroles and indole
Ryang, Hong-Son; Sakurai, Hiroshi, Journal of the Chemical Society, 1972, (2),

2-Acetyl-1-methylpyrrole Raw materials

2-Acetyl-1-methylpyrrole Preparation Products

2-Acetyl-1-methylpyrrole 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
주문 번호:1659234
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
주문 번호:sfd13148
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
1659234
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
A851549
순결:99%
재다:100g
가격 ($):201.0